molecular formula C7H4Cl3NO2 B3262004 Methyl 3,4,6-trichloropyridine-2-carboxylate CAS No. 350602-02-7

Methyl 3,4,6-trichloropyridine-2-carboxylate

Cat. No. B3262004
CAS RN: 350602-02-7
M. Wt: 240.5 g/mol
InChI Key: YKFPEXSWHBLGDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,4,6-trichloropyridine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used as a building block in the synthesis of various organic molecules. It has also been found to have potential applications in the field of medicine, agriculture, and material science.

Scientific Research Applications

Methyl 3,4,6-trichloropyridine-2-carboxylate has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to have antibacterial and antifungal properties. It has also been found to have potential applications in the treatment of cancer. In agriculture, it has been found to have herbicidal properties and can be used as a pesticide. In material science, it has been found to have potential applications in the synthesis of various organic molecules.

Mechanism of Action

The mechanism of action of Methyl 3,4,6-trichloropyridine-2-carboxylate is not fully understood. However, it is believed to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Methyl 3,4,6-trichloropyridine-2-carboxylate has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, which makes it a potential candidate for the treatment of infections. It has also been found to induce apoptosis in cancer cells, which makes it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

Methyl 3,4,6-trichloropyridine-2-carboxylate has several advantages for lab experiments. It is readily available and can be synthesized with a high yield. It also has a long shelf life, which makes it easy to store. However, it has some limitations as well. It is toxic and should be handled with care. It is also difficult to dissolve in water, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for the study of Methyl 3,4,6-trichloropyridine-2-carboxylate. One direction is to study its potential applications in the treatment of infections and cancer. Another direction is to study its potential applications in agriculture as a pesticide. Additionally, its potential applications in material science should also be explored. Further research is needed to fully understand the mechanism of action of Methyl 3,4,6-trichloropyridine-2-carboxylate and its potential applications in various fields.
Conclusion:
Methyl 3,4,6-trichloropyridine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has potential applications in the field of medicine, agriculture, and material science. Its mechanism of action and biochemical and physiological effects have been studied extensively. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand its potential applications in various fields.

properties

IUPAC Name

methyl 3,4,6-trichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFPEXSWHBLGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=N1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 3,6-dichloropyridine-2-carboxylate (0.96 g, 4.66 mmol) in TFA (5 ml) was added hydrogen peroxide (30% w/w aqueous solution, 435 μl, 2.5 mmol) and the reaction mixture was heated at 60° C. for 20 h. The reaction mixture was then cooled and slowly poured onto saturated K2CO3 solution (100 ml), followed by extraction of the aqueous layer with EtOAc (2×200 ml), washing of the combined organic phases with brine (2×50 ml), drying (Na2SO4) and evaporation. The desired 3,6-dichloro-2-(methoxycarbonyl)pyridin-1-ium-1-olate was used crude in the next stage of the synthesis without any further purification. To the crude 3,6-dichloro-2-(methoxycarbonyl)pyridin-1-ium-1-olate (˜70% purity, 2.40 g, 7.7 mmol) was added POCl3 (3.5 ml, 38 mmol) and the solution was heated to 100° C. for 4 h. After cooling the POCl3 was removed in vacuo to give a white solid which was chromatographed over silica gel eluting with 0% to 10% of EtOAc in heptane to afford the title compound as colourless needles (340 mg, 30% over two steps). LC-MS 100%, 2.20 min (3.5 minute LC-MS method), m/z=239.8/241.7, 1H NMR (500 MHz, Chloroform-d) δ 7.51 (1H, s), 3.92 (3H, s).
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
435 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3,4,6-trichloropyridine-2-carboxylate
Reactant of Route 2
Methyl 3,4,6-trichloropyridine-2-carboxylate
Reactant of Route 3
Methyl 3,4,6-trichloropyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3,4,6-trichloropyridine-2-carboxylate
Reactant of Route 5
Methyl 3,4,6-trichloropyridine-2-carboxylate
Reactant of Route 6
Methyl 3,4,6-trichloropyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.